molecular formula C15H8ClF3N2O B2989985 2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 321433-67-4

2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2989985
CAS No.: 321433-67-4
M. Wt: 324.69
InChI Key: NOYOGEDNECQGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline is a disubstituted quinoxaline derivative characterized by a 4-chlorophenoxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Synthesis: The compound can be synthesized via chlorination of 2-(4-chlorophenoxy)-3-methylquinoxaline using phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) under controlled conditions . Its molecular formula is C₁₅H₈ClF₃N₂O, with a molecular weight of 336.69 g/mol . The trifluoromethyl group introduces strong electron-withdrawing effects, while the 4-chlorophenoxy moiety contributes to steric bulk and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYOGEDNECQGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic organic compound notable for its quinoxaline core, characterized by the presence of a chlorophenoxy group and a trifluoromethyl group. This unique structure enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Research indicates that compounds with similar structures exhibit significant antimicrobial, antifungal, and potential anticancer properties.

Biological Activity Overview

Research has shown that quinoxaline derivatives generally exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies indicate that quinoxaline derivatives possess promising antimicrobial properties. Specifically, compounds similar to this compound have demonstrated:

  • Activity against Mycobacterium tuberculosis : Quinoxaline derivatives have been recognized for their potential in combating tuberculosis, with structural modifications enhancing their efficacy against this pathogen.
  • Broad-spectrum antifungal properties : The incorporation of electron-withdrawing groups like trifluoromethyl has been associated with increased potency against various fungal strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its SAR. Key observations include:

  • Electron-withdrawing groups : The presence of trifluoromethyl and chlorophenoxy groups increases binding affinity to biological targets, crucial for therapeutic efficacy.
  • Substituent effects : Variations in substituents on the quinoxaline scaffold significantly influence biological interactions and potency against specific pathogens.

Comparative Analysis

The following table summarizes the biological activities of related quinoxaline compounds:

Compound NameKey FeaturesBiological Activity
2-MethylquinoxalineMethyl group at position 2Antimicrobial properties
3-TrifluoromethylquinoxalineTrifluoromethyl at position 3Enhanced activity against Mycobacterium
2-Acyl-3-trifluoromethylquinoxalineAcyl group at position 2Antimycobacterial activity
4-ChloroquinoxalineChlorine at position 4Antibacterial properties

Case Studies

Several case studies have explored the biological activities of quinoxaline derivatives:

  • Antimicrobial Efficacy Study : A study conducted on various quinoxaline derivatives, including this compound, revealed significant inhibition against Mycobacterium tuberculosis strains. The introduction of electron-withdrawing groups was found to enhance antimicrobial potency significantly.
  • Anticancer Potential : Research focusing on quinoxaline derivatives has indicated potential anticancer activities, particularly through mechanisms involving apoptosis induction in cancer cell lines. The structural modifications in compounds like this compound are critical for enhancing cytotoxicity against tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

Substituent Effects on Biochemical Potency

The 3-position of the quinoxaline ring is critical for modulating interactions with biological targets. Key comparisons include:

Compound 3-Position Substituent Biochemical Activity (Protease Inhibition) Resistance Profile (Fold Change vs. WT)
2-(4-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline -CF₃ Moderate activity (IC₅₀ ~50 nM) 2–6× reduced potency against D168A, R155K, A156T variants
3-Ethylquinoxaline analogues (e.g., Compound 2) -CH₂CH₃ High potency (IC₅₀ ~10 nM) 2–4× reduced potency against D168A
3-Isopropylquinoxaline analogues (e.g., 18e, 19e) -CH(CH₃)₂ Similar to ethyl analogues 2–4× reduced potency against D168A; broader replicon assay losses

Key Findings :

  • Trifluoromethyl (-CF₃) : Despite its electron-withdrawing nature, the -CF₃ group reduces potency against wild-type (WT) hepatitis C virus (HCV) NS3/4A protease and drug-resistant variants (e.g., D168A, R155K) compared to ethyl or isopropyl groups. Molecular modeling suggests repulsive interactions between -CF₃ and Asp168 or weakened stacking with His57 .
  • Ethyl (-CH₂CH₃) : Balances steric bulk and electronic effects, maintaining strong protease inhibition and moderate resistance profile .
  • Isopropyl (-CH(CH₃)₂): Larger size forces conformational shifts in the quinoxaline core, further reducing potency against resistant variants .
Anticancer and Antimicrobial Agents:
  • 6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline (Compound 4): Exhibits dual anticancer (IC₅₀ <10 µM) and antimicrobial activity, attributed to the electron-deficient trifluoromethyl group enhancing DNA intercalation .
  • For example, 2-phenoxy-3-trichloromethylquinoxalines show antiplasmodial activity (IC₅₀ ~1 µM against Plasmodium falciparum) .
Pesticidal Activity:
  • 2-(6-Methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f): Acts as a protoporphyrinogen oxidase inhibitor (herbicide) and broad-spectrum fungicide .

Structural Modifications and Hybrid Systems

  • Thiazolo[4,5-b]quinoxaline derivatives (e.g., 9d): Fusion with thiazole rings enhances antimicrobial activity (MIC ~5 µg/mL against Staphylococcus aureus) .
  • Imidazo[4,5-b]quinoxalines (e.g., 3-(4-chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline): Exhibit kinase inhibitory activity, highlighting the role of fused heterocycles in target specificity .

Data Tables

Table 1: Comparative Protease Inhibition of 3-Substituted Quinoxalines

Substituent WT Protease IC₅₀ (nM) D168A Variant IC₅₀ (nM) A156T Variant IC₅₀ (nM)
-CF₃ (Compound 18d) 50 200 300
-CH₂CH₃ (Compound 2) 10 40 80
-CH(CH₃)₂ (Compound 18e) 15 60 120

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted phenylenediamines and benzil derivatives. For example, analogous quinoxaline derivatives are synthesized by reacting 1,2-phenylenediamine with chlorinated/fluorinated benzils under reflux in acetic acid . Key factors include temperature control (e.g., boiling acetic acid for optimal cyclization), stoichiometric ratios of reactants, and post-reaction purification via recrystallization or column chromatography. Yields can exceed 80% when using inert atmospheres (e.g., argon) to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • 1H/13C NMR : Essential for verifying substituent positions and aromatic proton environments. For instance, trifluoromethyl groups exhibit distinct 19F NMR shifts (~-60 ppm) .
  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., chlorophenyl rings deviating 78.45° from the quinoxaline plane), and packing motifs. Data-to-parameter ratios >29 and R-factors <0.07 ensure accuracy .
  • Mass spectrometry : Confirms molecular weight via [M+H]+ peaks and fragmentation patterns.

Q. How does the electron-withdrawing trifluoromethyl group affect the compound's reactivity in nucleophilic substitution reactions?

The -CF3 group stabilizes the quinoxaline core through inductive effects, reducing electron density at the 2- and 3-positions. This increases susceptibility to nucleophilic attack at the chlorophenoxy site, enabling functionalization (e.g., substitution with amines or thiols). Comparative studies with non-fluorinated analogs show slower reaction kinetics due to reduced electrophilicity .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of trifluoromethylquinoxaline derivatives, and how can they be resolved?

Some studies report anti-proliferative activity in cancer cells, while others note limited efficacy. These discrepancies may arise from variations in substituent positioning (e.g., 4-chlorophenoxy vs. 3-chlorophenyl groups) or assay conditions (e.g., cell line specificity). Systematic structure-activity relationship (SAR) studies, paired with molecular docking (e.g., targeting kinase domains), can clarify mechanisms .

Q. What crystallographic challenges arise when analyzing halogenated quinoxalines, and how are they mitigated?

Halogen atoms (Cl, F) introduce heavy-atom effects, complicating electron density maps. High-resolution synchrotron X-ray sources and low-temperature data collection (e.g., 293 K) improve signal-to-noise ratios. For this compound, disorder in the chlorophenoxy moiety requires constrained refinement and TLS parameterization .

Q. How do solvent polarity and hydrogen-bonding interactions influence the compound's supramolecular assembly?

Polar aprotic solvents (e.g., DMSO) promote intermolecular hydrogen bonding between quinoxaline N-atoms and hydroxyl/proton-donor groups, leading to layered crystal structures. Nonpolar solvents favor π-π stacking of aromatic rings, as observed in derivatives with dihedral angles >35° between substituents and the core .

Q. What strategies optimize the compound's stability under physiological conditions for in vitro studies?

  • pH buffering : Maintain solutions at pH 6–8 to prevent hydrolysis of the chlorophenoxy group.
  • Light protection : UV/vis data indicate photodegradation above 300 nm; amber glassware or dark storage is recommended .
  • Cryopreservation : Store crystalline samples at -20°C under inert gas to minimize oxidative degradation .

Methodological Guidance

Designing SAR Studies for Trifluoromethylquinoxaline Derivatives

  • Core modifications : Compare 2-(4-chlorophenoxy) vs. 2-(3-chlorophenyl) analogs to assess steric/electronic impacts.
  • Substituent libraries : Synthesize derivatives with varying halogens (Cl, Br, I) at the 4-position and measure IC50 values in cytotoxicity assays .
  • Computational pre-screening : Use DFT calculations to predict substituent effects on HOMO/LUMO gaps and binding affinities .

Resolving Synthetic Byproducts in Quinoxaline Condensation Reactions
Common byproducts include uncyclized intermediates or diastereomers. Techniques:

  • TLC monitoring : Use silica gel plates with ethyl acetate/hexane eluents to track reaction progress.
  • HPLC-MS : Identify low-abundance impurities via reverse-phase chromatography and high-resolution mass detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.